2-(3-Methylphenyl)pyrrolidine
Overview
Description
“2-(3-Methylphenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 3-methylphenyl group .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylphenyl)pyrrolidine” includes a pyrrolidine ring and a 3-methylphenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Anticancer Potential
2-(3-Methylphenyl)pyrrolidine: derivatives have been synthesized and evaluated for their in vitro anticancer potential against various cancer cell lines. These compounds have shown promising results in inhibiting the growth of lung cancer, ovarian carcinoma, and colon cancer cells. The mechanism of cell death induced by these compounds has also been studied using flow cytometry methods .
Anticonvulsant and Antinociceptive Activities
This compound has been used to create hybrids that were evaluated for their anticonvulsant and antinociceptive activities in vivo in animal models. These studies are crucial for developing new treatments for conditions like epilepsy and chronic pain .
Pharmacotherapy
Pyrrolidine alkaloids, including 2-(3-Methylphenyl)pyrrolidine , have shown a wide range of biological activities. They possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic properties. Additionally, they have shown anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities, making them promising candidates in pharmacotherapy .
Drug Discovery
The pyrrolidine core is a versatile scaffold in drug discovery. It has been used to design molecules with target selectivity characterized by the pyrrolidine ring. This includes the development of novel therapeutic agents with improved potency and reduced undesirable activities .
Binding Conformation Studies
In the context of drug design, 2-(3-Methylphenyl)pyrrolidine can be studied for its binding conformation to improve the potency of bioactive molecules towards specific targets while minimizing activity against non-target receptors .
Detoxification Processes
Compounds featuring the pyrrolidine ring have been studied for their role in detoxification processes within the body. They can upregulate proteins involved in clearing foreign toxic substances from the body .
Safety and Hazards
While specific safety and hazard information for “2-(3-Methylphenyl)pyrrolidine” is not available, pyrrolidine compounds can be flammable and may cause burns of eyes, skin, and mucous membranes . They should be handled with care, and appropriate safety measures should be taken during their synthesis and use .
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
It’s known that pyrrolidine derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic properties, including their bioavailability .
Result of Action
Pyrrolidine derivatives have been shown to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Methylphenyl)pyrrolidine. These factors can include pH, temperature, presence of other molecules, and specific conditions within the body . .
properties
IUPAC Name |
2-(3-methylphenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBSNFHBOVJLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393491 | |
Record name | 2-(3-methylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)pyrrolidine | |
CAS RN |
72216-05-8 | |
Record name | 2-(3-Methylphenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72216-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-methylphenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-methylphenyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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